molecular formula C3Cl2F4O B085840 1,3-Dichlorotetrafluoroacetone CAS No. 127-21-9

1,3-Dichlorotetrafluoroacetone

Cat. No. B085840
CAS RN: 127-21-9
M. Wt: 198.93 g/mol
InChI Key: QRKKTXWUDLJYCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic routes for compounds related to 1,3-Dichlorotetrafluoroacetone, such as 3,3-dichloro-1,1,1-trifluoroacetone (DCTFA), involve hydrolysis under basic conditions or addition reactions with carbon nucleophiles, followed by transformations of the trichloromethyl group (Ishii et al., 2004). Another method includes Zn-induced reductive addition of trichlorotrifluoroethane to formaldehyde, leading to various CF3-containing synthetic building blocks (Lang, 1986).

Molecular Structure Analysis

NMR studies reveal rotational isomerism in fluoroacetones, providing insights into the electronic and geometric arrangement of 1,3-Dichlorotetrafluoroacetone and similar compounds. These studies highlight the effects of fluorine and chlorine substitutions on chemical shifts and molecular conformation (Shapiro et al., 1973).

Chemical Reactions and Properties

The photolysis of 1,3-Dichlorotetrafluoroacetone has been studied, showing it as a source of difluorochloromethyl radicals. This process contrasts with hexafluoroacetone photolysis, which produces trifluoromethyl radicals and carbon monoxide, indicating unique reactivity patterns due to chlorine substitution (Bowles et al., 1960).

Physical Properties Analysis

Direct fluorination techniques applied to hexafluoroacetone-ethylene copolymers, structurally related to 1,3-Dichlorotetrafluoroacetone, facilitate the synthesis of unique branched perfluoropolyethers, demonstrating the impact of fluorination on material properties (Gerhardt et al., 1980).

Chemical Properties Analysis

The photo-oxidation of 1,3-Dichlorotetrafluoroacetone with oxygen yields CF2O and CO2, suggesting a complex reaction pathway involving CF2ClO radicals. This mechanism highlights the compound's reactivity and the potential for generating specific reaction products under photolytic conditions (Suong & Carr, 1982).

Scientific Research Applications

  • Gas Chromatography of Amino Acid Derivatives : 1,3-Dichlorotetrafluoroacetone, combined with reactive anhydrides like heptafluorobutyric anhydride, is used for analyzing protein amino acids by gas chromatography. This method is sensitive and works under mild conditions, preserving amides like glutamine and asparagine for chromatographic estimation (Hušek, 1982).

  • Separation of Thyroid Hormones and Iodide by Thin-Layer Chromatography : The compound aids in converting iodoamino acids into a form suitable for chromatographic separation on silica, using benzene or chloroform as solvents. This method is beneficial for the rapid determination of small quantities of thyroid hormones (Hušek & Felt, 1976).

  • Photo-Oxidation Studies : The photolysis of 1,3-dichlorotetrafluoroacetone in the presence of oxygen has been investigated, revealing CF2O and CO2 as reaction products. This research helps understand the reaction mechanisms involving CF2Cl with oxygen (Suong & Carr, 1982).

  • Derivatization Reagent in Urine Analysis : It has been used to prepare derivatives of mandelic acids for gas chromatography-negative-ion chemical ionisation mass spectrometry (GC-NICIMS). This application is significant for identifying and quantifying small amounts of mandelic acids in complex biological matrices (Midgley et al., 1990).

  • Hydrogen Abstraction from Fluorinated Aliphatic Acids : The photolysis of 1,3-dichlorotetrafluoroacetone in the presence of fluorinated aliphatic acids, such as trifluoroacetic acid, has been studied. This research provides insights into the hydrogen abstraction reaction and its rate constants and energies of activation (Al-Saigh & Majer, 1976).

  • CF2Cl Radical Recombination Rate Study : In an investigation involving the photolysis of 1,3-dichlorotetrafluoroacetone, the recombination rate of CF2Cl radicals was determined, providing valuable data on radical behavior in chemical reactions (Majer et al., 1969).

  • Derivatization of Amino Acids for Gas Chromatography : The compound enables the condensation reaction between itself and α-amino acids, resulting in cyclic derivatives suitable for gas chromatography applications (Hušek, 1974).

properties

IUPAC Name

1,3-dichloro-1,1,3,3-tetrafluoropropan-2-one
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InChI

InChI=1S/C3Cl2F4O/c4-2(6,7)1(10)3(5,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKKTXWUDLJYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3Cl2F4O
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DSSTOX Substance ID

DTXSID1073159
Record name 2-Propanone, 1,3-dichloro-1,1,3,3-tetrafluoro-
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Molecular Weight

198.93 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1,3-Dichlorotetrafluoroacetone
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Product Name

1,3-Dichlorotetrafluoroacetone

CAS RN

127-21-9
Record name 1,3-Dichlorotetrafluoroacetone
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Record name 1,3-Dichlorotetrafluoroacetone
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Record name 1,3-Dichlorotetrafluoroacetone
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Record name 2-Propanone, 1,3-dichloro-1,1,3,3-tetrafluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichlorotetrafluoroacetone
Reactant of Route 2
1,3-Dichlorotetrafluoroacetone

Citations

For This Compound
157
Citations
R Bowles, JR Majer, JC Robb - Transactions of the Faraday Society, 1962 - pubs.rsc.org
Upon irradiation with light in the near ultra-violet region of the spectrum, 1, 3-dichlorotetrafluoro-acetone has been shown to decompose into a molecule of carbon monoxide and two …
Number of citations: 21 pubs.rsc.org
RW Carr Jr, DG Peterson, FK Smith - The Journal of Physical …, 1986 - ACS Publications
Conclusion The information, acquired by theoretical calculations and NMR measurements, on the electronic structure of benzyl-type car-banions and metal compounds appeared to be …
Number of citations: 0 pubs.acs.org
P Hušek - Journal of Chromatography A, 1974 - Elsevier
In a weakly basic non-aqueous medium a condensation reaction proceeds between dichlorotetrafluoroacetone and an α-amino acid, such that two adjacent protonic groups, amino and …
Number of citations: 22 www.sciencedirect.com
R Bowles, JR Majer, JC Robb - Transactions of the Faraday Society, 1962 - pubs.rsc.org
Upon irradiation in the gas phase with light of wavelength 31 30 A 1, 1, 3-trichlorotrifluoroacetont decomposes into two halogenated methyl radicals and a molecule of carbon monoxide. …
Number of citations: 11 pubs.rsc.org
GE Gajnos, FE Karasz - The Journal of Physical Chemistry, 1972 - ACS Publications
The random coil to helix conformational transition of poIy-7-bemyl-L-glutamate in 1, 3-dichlorotetrafluoroacetone-water mixtures was studied as a function of solvent composition, using …
Number of citations: 5 pubs.acs.org
RW Carr Jr, DG Peterson, FK Smith - J. Phys. Chem.;(United States), 1986 - osti.gov
Flash photolysis of 1,3-dichlorotetrafluoracetone through Suprasil and in Ar diluent gave transient spectra due to the 250-nm band system of CF/sub 2/. With O/sub 2/ present, ClO bands …
Number of citations: 42 www.osti.gov
JY Suong, RW Carr Jr - Journal of Photochemistry, 1982 - Elsevier
The 313 nm photolysis of 1,3-dichlorotetrafluoroacetone in the presence of oxygen was investigated at 298 K. CF 2 O and CO 2 were identified as the reaction products, and a …
Number of citations: 17 www.sciencedirect.com
J Simon, GE Gajnos, FE Karasz - Analytical Calorimetry: Volume 3, 1974 - Springer
The helix-coil transition in homopolypeptides is of interest not only because of its obvious relevance to in vivo processes in biological systems but also because it serves as a useful …
Number of citations: 3 link.springer.com
PA Hackett, D Phillips - The Journal of Physical Chemistry, 1974 - ACS Publications
Absorption, fluorescence, phosphorescence, fluorescence excitation, andphosphorescence excitation spec-tra for 1-chloropentafluoroacetone (CPFA), 1, 3-dichlorotetrafluoroacetone (…
Number of citations: 13 pubs.acs.org
R Bowles, H Derbyshire, JR Majer, CR Patrick - Nature, 1960 - nature.com
THE primary act in the photolysis of acetone at room temperature has been shown by a number of workers to be the production of an acetyl and a methyl radical 1 . It is believed that the …
Number of citations: 14 www.nature.com

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